N-((5-Methyloxazol-2-yl)methyl)thietan-3-amine
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Overview
Description
N-((5-Methyloxazol-2-yl)methyl)thietan-3-amine is a heterocyclic compound that features both oxazole and thietane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methyloxazol-2-yl)methyl)thietan-3-amine typically involves the formation of the oxazole and thietane rings followed by their coupling. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((5-Methyloxazol-2-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can occur at the thietane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-((5-Methyloxazol-2-yl)methyl)thietan-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-((5-Methyloxazol-2-yl)methyl)thietan-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or disruption of cellular processes essential for the survival of pathogens or cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(5-Methylisoxazol-3-yl)malonamide
- N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- 5-(2-Substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides
Uniqueness
N-((5-Methyloxazol-2-yl)methyl)thietan-3-amine is unique due to the presence of both oxazole and thietane rings, which confer distinct chemical and biological properties. This dual-ring structure is less common compared to other heterocyclic compounds, making it a valuable scaffold for the development of new molecules with diverse applications .
Properties
Molecular Formula |
C8H12N2OS |
---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
N-[(5-methyl-1,3-oxazol-2-yl)methyl]thietan-3-amine |
InChI |
InChI=1S/C8H12N2OS/c1-6-2-10-8(11-6)3-9-7-4-12-5-7/h2,7,9H,3-5H2,1H3 |
InChI Key |
IKLZVBJZNCWECT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)CNC2CSC2 |
Origin of Product |
United States |
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